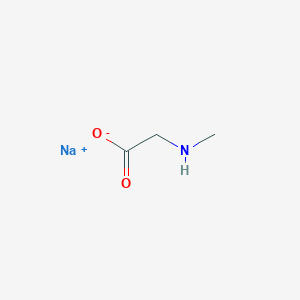
sodium;2-(methylamino)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-decyl-3-methylimidazolium chloride: (sodium;2-(methylamino)acetate) is an organic chloride salt where the cationic component is 1-decyl-3-methylimidazolium . This compound is part of the imidazolium family, which is known for its diverse applications in various fields, including chemistry and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-decyl-3-methylimidazolium chloride can be synthesized through the alkylation of 1-methylimidazole with decyl chloride. The reaction typically occurs in an organic solvent such as acetonitrile or toluene under reflux conditions .
Industrial Production Methods: The industrial production of 1-decyl-3-methylimidazolium chloride involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-decyl-3-methylimidazolium chloride undergoes various chemical reactions, including:
Substitution Reactions: The chloride ion can be substituted with other anions such as bromide or nitrate.
Oxidation and Reduction Reactions: The imidazolium ring can participate in redox reactions under specific conditions.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium bromide or silver nitrate in aqueous or organic solvents.
Oxidation and Reduction Reactions: Reagents such as hydrogen peroxide or sodium borohydride.
Major Products Formed:
Substitution Reactions: Products like 1-decyl-3-methylimidazolium bromide or 1-decyl-3-methylimidazolium nitrate.
Oxidation and Reduction Reactions: Various oxidized or reduced forms of the imidazolium ring.
Wissenschaftliche Forschungsanwendungen
1-decyl-3-methylimidazolium chloride has a wide range of applications in scientific research:
Chemistry: Used as a solvent and catalyst in organic synthesis and electrochemical applications.
Biology: Investigated for its antimicrobial properties and potential use in drug delivery systems.
Medicine: Explored for its role in enhancing the solubility and stability of pharmaceutical compounds.
Industry: Utilized in the production of ionic liquids, which are used in various industrial processes such as extraction, separation, and catalysis.
Wirkmechanismus
The mechanism of action of 1-decyl-3-methylimidazolium chloride involves its interaction with various molecular targets. The imidazolium ring can interact with biological membranes, altering their permeability and stability. This interaction can lead to antimicrobial effects by disrupting the cell membrane integrity of microorganisms .
Vergleich Mit ähnlichen Verbindungen
- 1-butyl-3-methylimidazolium chloride
- 1-hexyl-3-methylimidazolium chloride
- 1-octyl-3-methylimidazolium chloride
Comparison: 1-decyl-3-methylimidazolium chloride is unique due to its longer alkyl chain, which enhances its hydrophobicity and ability to interact with hydrophobic environments. This property makes it more effective in applications requiring strong interactions with non-polar substances .
Eigenschaften
IUPAC Name |
sodium;2-(methylamino)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H7NO2.Na/c1-4-2-3(5)6;/h4H,2H2,1H3,(H,5,6);/q;+1/p-1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUFONQSOSYEWCN-UHFFFAOYSA-M |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CNCC(=O)[O-].[Na+] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H6NNaO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
111.08 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













